2-(嘧啶-2-基氨基)乙醇

描述

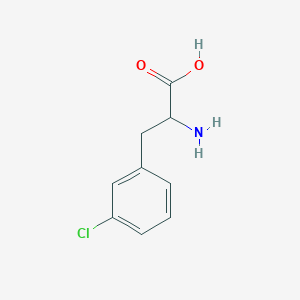

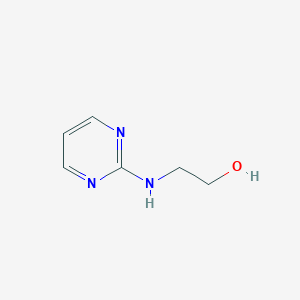

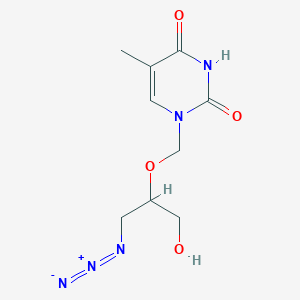

2-(Pyrimidin-2-ylamino)ethanol is a compound that contains a pyrimidine moiety . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of 2-(Pyrimidin-2-ylamino)ethanol and its derivatives has been reported in several studies . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Another study reported the synthesis of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives .Molecular Structure Analysis

The molecular structure of 2-(Pyrimidin-2-ylamino)ethanol and its derivatives has been analyzed in several studies . For example, a study reported the molecular structure of 1,3-dimethyl-2-(pyridin-2-yl)perimidinium iodide .Chemical Reactions Analysis

The chemical reactions involving 2-(Pyrimidin-2-ylamino)ethanol have been reported . For instance, an efficient reaction of readily available substituted 2-benzylidenemalononitriles and substituted benzamidines provides 2-aryl-5-benzylpyrimidine-4,6-diamines in good yields under simple reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Pyrimidin-2-ylamino)ethanol have been reported in several studies . For example, ethyl 6-(5-((2,3-difluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate (12i) is a white solid with a melting point of 181–182 °C .科学研究应用

Anti-Fibrotic Applications

The pyrimidine moiety, which is a part of the “2-(Pyrimidin-2-ylamino)ethanol” structure, has been employed in the design of compounds with anti-fibrotic activities. Novel 2-(pyridin-2-yl) pyrimidine derivatives have shown promising results against fibrosis, particularly in hepatic stellate cells (HSC-T6). These compounds have been found to exhibit better anti-fibrotic activities than some existing drugs, indicating potential for development as novel anti-fibrotic medications .

Anticancer Activity

Derivatives of 2-(Pyrimidin-2-ylamino)ethanol have been synthesized and evaluated for their anticancer properties. Specifically, they have been tested as antagonists of the retinoid X receptor alpha (RXRα), which plays a key role in cancer development. Some derivatives have shown strong antagonist activity, potent anti-proliferative effects against human cancer cell lines, and low cytotoxicity in normal cells .

Synthesis of Heterocyclic Compounds

The pyrimidine core of 2-(Pyrimidin-2-ylamino)ethanol is a privileged structure in medicinal chemistry. It has been used to construct libraries of novel heterocyclic compounds with potential biological activities. These libraries are valuable for discovering new drugs with various pharmacological effects .

Antimicrobial Properties

Pyrimidine derivatives, including those related to 2-(Pyrimidin-2-ylamino)ethanol, are known to possess antimicrobial properties. They have been studied for their effectiveness against a range of microbial pathogens, offering a pathway for the development of new antimicrobial agents .

Antiviral Effects

The structural framework of 2-(Pyrimidin-2-ylamino)ethanol allows for the creation of compounds with antiviral activities. These compounds can be designed to target specific stages of viral replication or to inhibit viral entry into host cells .

Enzyme Inhibition

Compounds derived from 2-(Pyrimidin-2-ylamino)ethanol have been investigated for their ability to inhibit certain enzymes that are involved in disease processes. By targeting these enzymes, it is possible to modulate biological pathways and treat various conditions .

未来方向

While specific future directions for 2-(Pyrimidin-2-ylamino)ethanol are not mentioned in the retrieved papers, the field of pyrimidine research is vast and continues to grow. Pyrimidines are considered as a privileged structure in medicinal chemistry and the compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities . Therefore, the development of new pyrimidines as therapeutic agents is a promising area of research .

作用机制

Target of Action

Pyrimidine derivatives have been found to exhibit diverse types of biological and pharmaceutical activities . For instance, they have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) . They have also been evaluated as potential anti-tumor agents targeting retinoid X receptor alpha (RXRα) .

Mode of Action

Pyrimidine derivatives have been known to show anticancer properties . They inhibit the activity of their targets in a dose-dependent manner, and selectively bind to their targets with submicromolar affinity .

Biochemical Pathways

For example, they have been found to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Result of Action

Related pyrimidine derivatives have been found to induce time-and dose-dependent cleavage of poly adp-ribose polymerase, and significantly stimulate caspase-3 activity, leading to rxrα-dependent apoptosis .

属性

IUPAC Name |

2-(pyrimidin-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c10-5-4-9-6-7-2-1-3-8-6/h1-3,10H,4-5H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMJYEXQVZXYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrimidin-2-ylamino)ethanol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

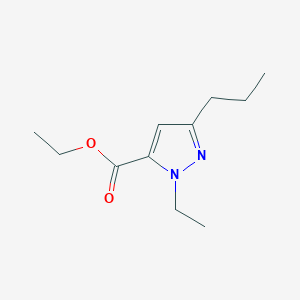

![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)